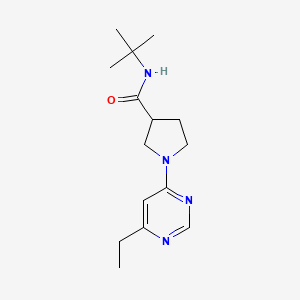

N-tert-butyl-1-(6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxamide

Description

N-tert-butyl-1-(6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxamide is a heterocyclic compound featuring a pyrrolidine core substituted with a carboxamide group at position 3, a tert-butyl group at the nitrogen atom, and a 6-ethylpyrimidin-4-yl moiety at position 1. This compound belongs to a class of molecules often explored for pharmaceutical applications due to their modular synthesis and tunable substituents .

Properties

IUPAC Name |

N-tert-butyl-1-(6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O/c1-5-12-8-13(17-10-16-12)19-7-6-11(9-19)14(20)18-15(2,3)4/h8,10-11H,5-7,9H2,1-4H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWLNRDJUYFGLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=N1)N2CCC(C2)C(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-(6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a strong base such as sodium hydride.

Attachment of the ethylpyrimidine moiety: This can be accomplished through a nucleophilic substitution reaction, where the pyrrolidine ring reacts with an ethylpyrimidine derivative.

Industrial Production Methods

In an industrial setting, the production of N-tert-butyl-1-(6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxamide may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-(6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to N-tert-butyl-1-(6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxamide exhibit promising anticancer properties. For instance, derivatives of pyrimidine have been studied for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. A study published in the Journal of Medicinal Chemistry highlighted the potential of pyrimidine derivatives as inhibitors of tumor growth in vitro, suggesting that modifications to the pyrimidine structure can enhance biological activity .

Neurological Applications

The compound's structural characteristics may also facilitate its use in neurological disorders. Pyrrolidine derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. The presence of the pyrimidine ring is believed to contribute to the modulation of neurotransmitter systems, which could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease .

Synthesis and Chemical Properties

The synthesis of N-tert-butyl-1-(6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxamide involves multi-step reactions that typically include the formation of the pyrrolidine ring and subsequent functionalization with the pyrimidine moiety. The molecular formula is , with a molecular weight of 332.5 g/mol. Understanding its chemical properties is crucial for optimizing synthesis routes and enhancing yields during production.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are essential for understanding how modifications to the compound's structure affect its biological activity. For example, variations in substituents on the pyrrolidine or pyrimidine rings can lead to different pharmacological profiles. Research indicates that introducing electron-withdrawing or electron-donating groups can significantly alter the compound's affinity for biological targets .

Case Studies

Case Study 1: Anticancer Activity

A study conducted on a series of pyrimidine-based compounds demonstrated that introducing an ethyl group at position 6 significantly enhanced anticancer activity against breast cancer cell lines. The findings suggested that N-tert-butyl-1-(6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxamide could serve as a lead compound for further development .

Case Study 2: Neuroprotective Effects

In a preclinical trial assessing neuroprotective agents, a compound structurally similar to N-tert-butyl-1-(6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxamide was shown to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This study provided insights into the compound's potential application in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their differentiating features:

Key Observations :

Analytical Comparisons

- NMR Profiling : demonstrates how NMR chemical shifts (e.g., regions A and B in Figure 6) can identify structural variations. For the target compound, regions near the ethylpyrimidinyl group would likely show distinct shifts compared to analogs with bulkier or electron-deficient substituents .

- LCMS Data : The tert-butyl (1-acetylpiperidin-4-yl)carbamate in exhibited LCMS peaks consistent with its molecular weight (e.g., [M+H]+ at 257.2 m/z), suggesting similar analytical protocols could validate the target compound’s purity .

Biological Activity

N-tert-butyl-1-(6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxamide is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- IUPAC Name : N-tert-butyl-1-(6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxamide

- Molecular Formula : C_{15}H_{22}N_{4}O

This compound features a pyrrolidine ring, a pyrimidine moiety, and a tert-butyl group, which contribute to its biological properties.

Research indicates that N-tert-butyl-1-(6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxamide may exert its effects through various mechanisms:

- Inhibition of Enzymatic Activity : The compound has demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. Studies have reported IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Modulation of Signaling Pathways : It may influence signaling pathways related to cell proliferation and survival, potentially affecting cancer cell lines. This modulation is often linked to the compound's ability to interact with specific protein targets within the cell .

In Vitro Studies

Table 1 summarizes the in vitro biological activities observed for N-tert-butyl-1-(6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxamide:

| Activity | Effect | IC50 Value (µM) | Reference |

|---|---|---|---|

| COX-2 Inhibition | Anti-inflammatory | 0.04 ± 0.01 | |

| Cancer Cell Proliferation | Inhibition | - | |

| Apoptosis Induction | Increased resistance | - |

Case Studies

- Anti-inflammatory Effects : In a study examining the anti-inflammatory properties of various pyrimidine derivatives, N-tert-butyl-1-(6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxamide showed significant inhibition of COX enzymes, suggesting its potential use in treating inflammatory conditions .

- Cancer Research : Preliminary studies have indicated that this compound may inhibit the growth of certain cancer cell lines through apoptosis induction and modulation of key signaling pathways . Further research is needed to elucidate these mechanisms.

Pharmacological Implications

The biological activity of N-tert-butyl-1-(6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxamide suggests several pharmacological applications:

- Anti-inflammatory Agents : Given its COX inhibition profile, it could be developed as a novel anti-inflammatory drug.

- Cancer Therapeutics : Its potential to modulate cancer cell growth presents opportunities for further investigation in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.